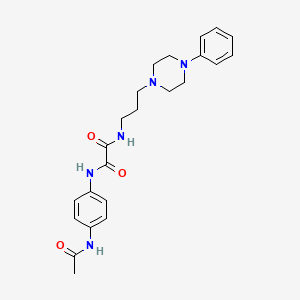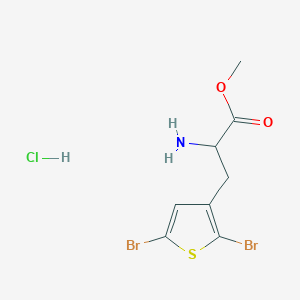![molecular formula C19H23N3O5S2 B2358444 N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1251562-61-4](/img/structure/B2358444.png)
N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the individual rings (thiophene, piperazine, and benzodioxine), followed by their functionalization and coupling . The exact synthetic route would depend on the desired final product and the available starting materials.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings in the structure suggests that it could have a fairly rigid and complex three-dimensional shape .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the thiophene ring might undergo electrophilic aromatic substitution reactions, while the piperazine ring could participate in reactions with acids and bases .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple rings and a sulfonamide group could affect its solubility, stability, and reactivity .Applications De Recherche Scientifique
Ocular Hypotensive Activity
Research on benzo[b]thiophene sulfonamide derivatives, including compounds like 6-hydroxybenzo[b]thiophene-2-sulfonamide, has shown significant potential in treating glaucoma through their ocular hypotensive effects. These compounds are topically active inhibitors of ocular carbonic anhydrase, which plays a crucial role in regulating intraocular pressure. Clinical evaluations of such compounds have demonstrated their efficacy in lowering intraocular pressure, offering a promising approach to glaucoma treatment (Graham et al., 1989).
Anticancer and Antimicrobial Properties
Derivatives of 2-piperazino-1,3-benzo[d]thiazoles have been synthesized and evaluated for their antiproliferative and anti-HIV activities. Certain compounds within this class have exhibited remarkable effects on human tumor-derived cell lines, including human splenic B-lymphoblastoid cells and human acute B-lymphoblastic leukemia cell lines. These findings underscore the potential of such derivatives as leads for the development of new anticancer agents (Al-Soud et al., 2010).
Antimicrobial Screening
The synthesis of novel compounds incorporating the fluoro substituted sulfonamide benzothiazole and thiazole moieties has been explored for their antimicrobial activities. These studies have revealed that certain synthesized compounds possess potent biodynamic properties, highlighting their potential as therapeutic agents in combating microbial infections (Jagtap et al., 2010).
Synthesis and Biochemical Studies
In-depth computational and biological studies on Uracil-5-Tertiary Sulfonamides, including derivatives related to the compound of interest, have shed light on their pharmacokinetic properties and potential therapeutic applications. These studies encompass NMR, FT-Raman, FT-IR, and UV-Vis spectral analysis, alongside DFT calculations, offering valuable insights into the molecular properties and interactions of such compounds (Gaurav & Krishna, 2021).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds have been found to targetserotoninergic 5-HT 1A receptors and have shown anti-tubercular activity against Mycobacterium tuberculosis H37Ra . These targets play crucial roles in neurotransmission and bacterial growth, respectively.
Mode of Action
This could lead to changes in cellular processes, such as neurotransmission or bacterial growth .
Biochemical Pathways
Based on the known targets, it can be inferred that the compound may influenceserotoninergic signaling pathways and bacterial growth pathways . The downstream effects of these interactions could include altered neurotransmission and inhibition of bacterial growth.
Pharmacokinetics
Similar compounds have been designed to improve pharmacokinetic profiles and alter bacterial cell penetrability, which could affect the compound’s bioavailability .
Result of Action
Similar compounds have shown significant activity againstMycobacterium tuberculosis H37Ra , indicating potential anti-tubercular effects . Additionally, interaction with serotoninergic 5-HT 1A receptors could lead to changes in neurotransmission .
Propriétés
IUPAC Name |
N-[2-[4-(thiophene-3-carbonyl)piperazin-1-yl]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S2/c23-19(15-3-12-28-14-15)22-8-6-21(7-9-22)5-4-20-29(24,25)16-1-2-17-18(13-16)27-11-10-26-17/h1-3,12-14,20H,4-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCSAPINJFVVPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)C(=O)C4=CSC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Sodium 4-fluoro-1-methyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2358361.png)

![N-(3-methoxyphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2358366.png)

![{3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}boronic acid](/img/structure/B2358368.png)
![8-[4-(1,3-thiazol-2-yloxy)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2358371.png)


![2-(1H-Benzo[d]imidazol-2-yl)-3-(5-(4-bromophenyl)furan-2-yl)acrylonitrile](/img/structure/B2358374.png)

![N-(2,5-dimethoxyphenyl)-1-{[4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}piperidine-4-carboxamide](/img/structure/B2358377.png)

![1,4-Bis(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)piperazine](/img/structure/B2358380.png)

